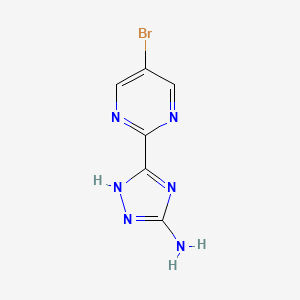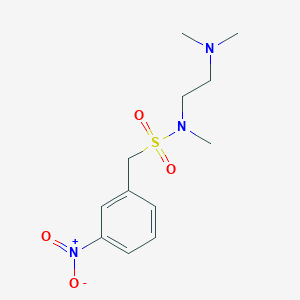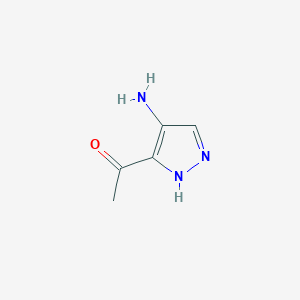
5,7-Dimethoxyquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxyquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. This compound, with its unique structure, has garnered interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6,7-dimethoxy-2-nitrobenzaldehyde with formamide under high-temperature conditions to form the quinazoline core . Another approach includes the use of 6-nitroveratraldehyde and an amide under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxyquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant pharmacological properties .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxyquinazolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxyquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but includes a chlorine atom, which can alter its biological activity.
N-(3,4-Dimethoxyphenethyl)-4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-Dimethoxyquinazolin-2-Amine: This derivative has additional functional groups that enhance its pharmacological properties.
Uniqueness
5,7-Dimethoxyquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
5,7-dimethoxyquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
IIKIMAWSHQBCJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=NC=C2C(=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)
![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
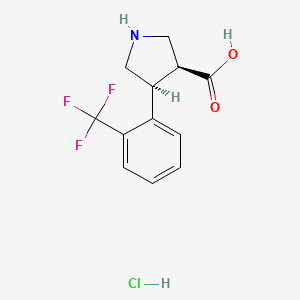
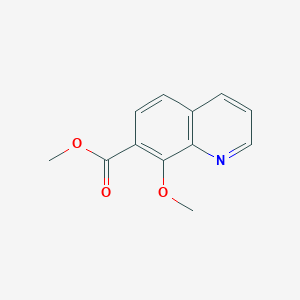
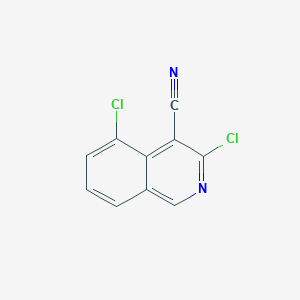
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

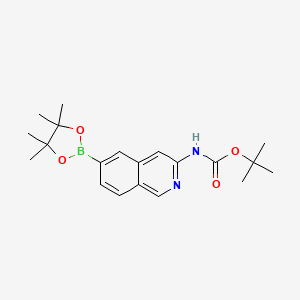
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
